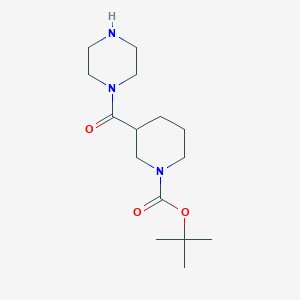

tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate

Overview

Description

Tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate, commonly abbreviated as TB-PPC, is an organic compound that is used in a variety of scientific applications. TB-PPC is a derivative of carbamic acid and is a tertiary amine. It is a colorless solid that is soluble in water and alcohols and is used in a variety of applications, such as in the synthesis of pharmaceuticals and in laboratory experiments. TB-PPC is a versatile compound that can be used in a variety of ways and has a variety of applications.

Scientific Research Applications

Synthesis and Characterization

Synthesis Approaches

This compound serves as an intermediate in the synthesis of biologically active molecules. For instance, it is used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate , an important precursor for drugs like crizotinib. The synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, yielding a total of 49.9% across three steps (Kong et al., 2016).

Crystal Structure Analysis

The compound has been involved in studies concerning isomorphous crystal structures to understand hydrogen and halogen bonds' effects on carbonyl groups. This research contributes to the broader understanding of molecular interactions in crystalline states, relevant for designing new materials and pharmaceuticals (Baillargeon et al., 2017).

Chemical Properties and Applications

Chemical Modification and Derivatives

The compound's versatility in chemical reactions enables the synthesis of various derivatives with potential therapeutic applications. For example, the synthesis of bicyclic carbamates as precursors to Sedum alkaloid derivatives illustrates its use in constructing complex molecular architectures for drug development (Szakonyi et al., 2005).

Pharmacological Intermediates

It acts as an intermediate in producing compounds with potential biological activities. For instance, its role in synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by LCMS, NMR, IR, and XRD, showcases its importance in developing new pharmacological agents (Sanjeevarayappa et al., 2015).

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

One study suggests that a related compound, referred to as “compound 44”, exhibits strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria . The antibacterial action of this compound is suggested to be due to the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential bacterial processes such as nutrient uptake, waste removal, and maintenance of cell structure .

Result of Action

The related “compound 44” has been shown to exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria

properties

IUPAC Name |

tert-butyl N-piperidin-4-yl-N-propan-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)15(11-6-8-14-9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAWSXHPLCYGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690998-90-4 | |

| Record name | tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)sulfanyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B6144573.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide](/img/structure/B6144582.png)

![4-(furan-2-ylmethyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B6144599.png)

![2-chloro-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B6144607.png)

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)

amine, oxalic acid](/img/structure/B6144613.png)

![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)

![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)